N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide
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Overview
Description
N~1~-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a benzyl group, a thiophene ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Dimethylamino Benzyl Intermediate: This involves the reaction of dimethylamine with benzyl chloride under basic conditions.
Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.
Coupling Reaction: The final step involves coupling the dimethylamino benzyl intermediate with the thiophene intermediate in the presence of a nitrobenzamide derivative, using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or nitrobenzamide derivatives.
Scientific Research Applications
N~1~-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to changes in gene expression or cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE
- N~1~-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-(3-METHYLPHENOXY)ACETAMIDE
Uniqueness
N~1~-[4-(DIMETHYLAMINO)BENZYL]-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the nitrobenzamide moiety contributes to its potential therapeutic effects.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C20H23N3O5S/c1-21(2)16-9-7-15(8-10-16)13-22(17-11-12-29(27,28)14-17)20(24)18-5-3-4-6-19(18)23(25)26/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
RLGWIPXYTKKFRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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